molecular formula C11H16N4O B181797 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 92808-20-3

1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B181797
CAS No.: 92808-20-3
M. Wt: 220.27 g/mol
InChI Key: CGLNAGNYUPXMKH-UHFFFAOYSA-N
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Description

1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C11H16N4O and a molecular weight of 220.28 g/mol . This piperazine-based scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a building block for the development of novel therapeutic agents. Piperazine derivatives are frequently employed in drug discovery to optimize the physicochemical properties of a molecule or to serve as a structural scaffold for arranging pharmacophoric groups . The 5-aminopyridin-2-yl moiety attached to the piperazine ring is a common structural feature found in key intermediates for synthesizing targeted therapies . For instance, similar structural motifs are utilized in the synthesis of FDA-approved Cyclin-Dependent Kinase (CDK) 4/6 inhibitors, which are used in the treatment of conditions such as metastatic breast cancer . This highlights the value of this compound as a versatile synthon for researchers working in areas like kinase inhibitor development and oncology research. The compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and safety information before use.

Properties

IUPAC Name

1-[4-(5-aminopyridin-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLNAGNYUPXMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588525
Record name 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92808-20-3
Record name 1-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92808-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves multi-step reactions. One common method includes the reaction of 5-aminopyridine with piperazine under controlled conditions to form the intermediate, which is then reacted with ethanone derivatives to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one is primarily explored for its potential therapeutic effects, particularly in the following areas:

Neurological Disorders:
Research indicates that this compound may act as a ligand for various receptors involved in neurological pathways. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as anxiety and depression. Studies have shown that related compounds exhibit anxiolytic effects through serotonin receptor modulation.

Antimicrobial Activity:
The compound's structural features indicate potential antimicrobial properties. Investigations into similar piperazine derivatives have revealed significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar efficacy.

Antitumor Activity:
Recent studies have highlighted the antitumor potential of compounds structurally related to this one. For instance, derivatives containing piperazine and pyridine rings have shown promising results against various cancer cell lines, indicating that this compound could inhibit key signaling pathways involved in tumor growth.

Chemical Synthesis

In the realm of synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its versatile reactivity allows for various transformations, including:

Oxidation and Reduction Reactions:
The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, while reduction can be achieved with sodium borohydride or lithium aluminum hydride.

Substitution Reactions:
Nucleophilic substitution reactions can occur at the piperazine ring, enabling the introduction of diverse functional groups that enhance its chemical diversity.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological properties of similar compounds in animal models. Results indicated significant anxiolytic and antidepressant effects mediated through serotonin receptor modulation. This suggests that this compound could be further explored for its potential in treating mood disorders.

Case Study 2: Antimicrobial Efficacy

Research on piperazine derivatives revealed notable inhibition of bacterial strains. A study demonstrated that compounds with similar structures effectively inhibited the growth of Mycobacterium tuberculosis H37Ra, highlighting the potential of this compound as a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Higher melting points correlate with polar substituents (e.g., QD17: 180.6–183.4°C with 4-chlorobenzoyl vs. QD10: 148.4–151.4°C with benzoyl) .
  • Purity : UPLC/MS purity ranges from 95% to 100%, influenced by purification methods (e.g., recrystallization, flash chromatography) .

Biological Activity

1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one, also known by its CAS number 92808-20-3, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H16N4OC_{11}H_{16}N_{4}O and features a piperazine ring substituted with a 5-aminopyridinyl group and an ethanone moiety. The structure can be represented as follows:

IUPAC Name 1[4(5Aminopyridin2yl)piperazin1yl]ethan1one\text{IUPAC Name }this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 5-aminopyridine with piperazine under controlled conditions, followed by reaction with ethanone derivatives to yield the final product. Industrial production may use batch or continuous flow reactors to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. It may modulate the activity of these targets, leading to various biological effects. The exact pathways can vary based on the application context.

Pharmacological Research

Recent studies have explored the potential therapeutic effects of this compound in various areas:

Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor activity by inhibiting key cellular pathways involved in cancer cell proliferation. For instance, derivatives containing piperazine rings have been shown to inhibit BRAF(V600E) mutations in melanoma cells .

Neuropharmacology : The compound is investigated for its potential as a ligand in receptor binding studies, particularly for receptors associated with neurological disorders. Its ability to cross the blood-brain barrier enhances its relevance in developing treatments for conditions like depression and anxiety .

Antimicrobial Properties : Some studies suggest that related compounds exhibit antimicrobial activity, which may extend to this compound. The presence of the aminopyridine moiety is thought to contribute to this effect .

Study on Antitumor Activity

A recent study evaluated the cytotoxic effects of various piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that structural modifications could enhance their effectiveness against cancer cells .

Neuropharmacological Assessment

In a neuropharmacological study, compounds similar to this compound were tested for their effects on serotonin receptors. The findings indicated potential anxiolytic effects, warranting further investigation into their mechanisms and therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(5-Aminopyridin-2-yl)piperazin-2-oneStructureAntitumor, Antimicrobial
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-oneStructureNeuropharmacological Effects

Q & A

Q. What are the recommended synthetic routes for preparing 1-[4-(5-aminopyridin-2-yl)piperazin-1-yl]ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling a piperazine derivative with a functionalized pyridine moiety. For example, nucleophilic substitution or Buchwald–Hartwig amination can be used to introduce the 5-aminopyridin-2-yl group onto the piperazine ring. Key reagents include palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions . Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly impact yield and purity. Post-synthesis purification via column chromatography (e.g., silica gel, chloroform:methanol gradients) is recommended .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR : Use deuterated DMSO or CDCl₃ for solubility. The piperazine ring protons typically appear as multiplet signals (δ 2.5–3.5 ppm), while the acetyl group shows a singlet near δ 2.1 ppm. Aromatic protons from the pyridine ring resonate at δ 6.5–8.5 ppm .
  • X-ray crystallography : Slow evaporation from ethanol or acetonitrile yields suitable crystals. The crystal structure confirms bond angles and intermolecular interactions (e.g., hydrogen bonding between the amino group and carbonyl oxygen) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at −20°C to prevent oxidation of the amine group. Avoid exposure to moisture, as hygroscopicity may degrade the compound. Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months confirm purity retention >95% under these conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity with electrophiles be resolved?

  • Methodological Answer : Conflicting reports may arise from differences in solvent polarity or competing reaction pathways. For example, the amino group on the pyridine ring can act as a nucleophile in acetonitrile but may form intramolecular hydrogen bonds in DMSO, reducing reactivity. Systematic kinetic studies (UV-Vis monitoring, <italic>in situ</italic> IR) under controlled conditions are recommended to clarify mechanisms .

Q. What strategies are effective in optimizing the compound’s selectivity for target receptors in biological assays?

  • Methodological Answer :
  • Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with serotonin or dopamine receptors, leveraging the piperazine scaffold’s flexibility .
  • SAR modifications : Introduce substituents (e.g., halogens on the pyridine ring) to enhance binding affinity. Compare IC₅₀ values via radioligand displacement assays .

Q. How do pH and solvent polarity affect the compound’s tautomeric equilibrium in solution?

  • Methodological Answer : The 5-aminopyridin-2-yl group may exhibit keto-enol tautomerism. Use pH-dependent UV-Vis spectroscopy (range 3–11) and DFT calculations (Gaussian 09) to identify dominant tautomers. In aqueous solutions (pH 7.4), the amino group remains protonated, stabilizing the keto form .

Q. What analytical approaches validate the compound’s purity when trace byproducts complicate HPLC analysis?

  • Methodological Answer : Combine HPLC with high-resolution mass spectrometry (HRMS, Q-TOF) to detect low-abundance impurities (e.g., N-oxide derivatives). For chiral impurities, use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

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